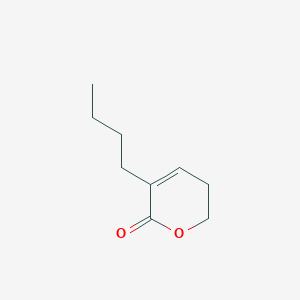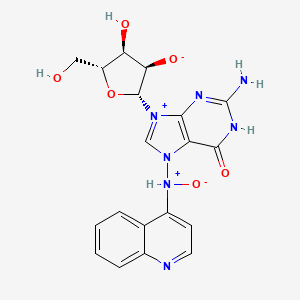
N(4)-(Guanosin-7-yl)-4-aminoquinoline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(4)-(Guanosin-7-yl)-4-aminoquinoline 1-oxide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a guanosine moiety linked to a 4-aminoquinoline structure, with an additional 1-oxide functional group. The combination of these structural elements imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N(4)-(Guanosin-7-yl)-4-aminoquinoline 1-oxide typically involves multi-step organic reactions. One common approach is the initial formation of the 4-aminoquinoline core, followed by the introduction of the guanosine moiety and subsequent oxidation to form the 1-oxide group. Key steps in the synthesis may include:
Formation of 4-aminoquinoline: This can be achieved through the Bohlmann-Rahtz pyridine synthesis or other related methods.
Attachment of Guanosine: The guanosine moiety can be introduced via nucleophilic substitution reactions, often using protected guanosine derivatives to ensure selective reactivity.
Oxidation to 1-oxide: The final step involves the oxidation of the quinoline nitrogen to form the 1-oxide group, typically using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N(4)-(Guanosin-7-yl)-4-aminoquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or halogen substituents.
Wissenschaftliche Forschungsanwendungen
N(4)-(Guanosin-7-yl)-4-aminoquinoline 1-oxide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N(4)-(Guanosin-7-yl)-4-aminoquinoline 1-oxide involves its interaction with molecular targets such as DNA and proteins. The compound can form covalent adducts with nucleic acids, leading to DNA damage and subsequent cellular responses . Additionally, it can inhibit the activity of certain enzymes, such as topoisomerases, by stabilizing enzyme-DNA cleavage complexes . These interactions disrupt essential cellular processes, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N(4)-(Guanosin-7-yl)-4-aminoquinoline 1-oxide include:
4-Nitroquinoline 1-oxide: A well-known DNA-damaging agent used in cancer research.
4-Aminoquinoline derivatives: These compounds share the quinoline core structure and have various biological activities.
Guanosine analogs: Compounds with modified guanosine moieties that exhibit diverse pharmacological properties.
Uniqueness
This compound is unique due to its combined structural features of guanosine and 4-aminoquinoline with an additional 1-oxide group. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
137339-24-3 |
|---|---|
Molekularformel |
C19H19N7O6 |
Molekulargewicht |
441.4 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-[2-amino-7-[oxido(quinolin-4-yl)azaniumyl]-6-oxo-1H-purin-9-ium-9-yl]-4-hydroxy-5-(hydroxymethyl)oxolan-3-olate |
InChI |
InChI=1S/C19H19N7O6/c20-19-22-16-13(17(30)23-19)25(8-24(16)18-15(29)14(28)12(7-27)32-18)26(31)11-5-6-21-10-4-2-1-3-9(10)11/h1-6,8,12,14-15,18,26-28H,7H2,(H3,20,22,23,30)/t12-,14-,15-,18-/m1/s1 |
InChI-Schlüssel |
UCSQMPIKMWDRKW-SCFUHWHPSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)[NH+](N3C=[N+](C4=C3C(=O)NC(=N4)N)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)[O-])[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)[NH+](N3C=[N+](C4=C3C(=O)NC(=N4)N)C5C(C(C(O5)CO)O)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-3-[(E)-phenyldiazenyl]-2,4-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B14282715.png)
![1-[Tert-butyl(dimethyl)silyl]-4-methylpent-2-en-1-one](/img/structure/B14282718.png)
![1-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}piperazine](/img/structure/B14282732.png)


![1,1'-[Methoxy(phenyl)methylene]bis(4-methoxybenzene)](/img/structure/B14282745.png)
![1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14282752.png)
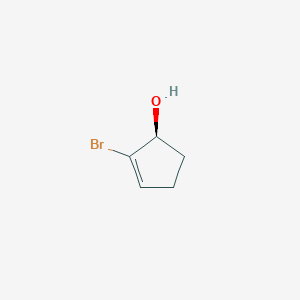
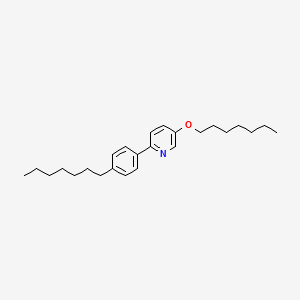
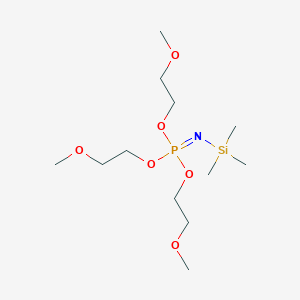

![7-[(Propan-2-yl)oxy]-1,4-oxathiepane](/img/structure/B14282786.png)

